molecular formula C27H25ClN4O3 B15004055 3-(4-{[6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione

3-(4-{[6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione

Cat. No.: B15004055
M. Wt: 489.0 g/mol
InChI Key: VTXJNWAYBYFXHZ-UHFFFAOYSA-N
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Description

3-(4-{[6-CHLORO-2-(4-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes a chlorinated imidazo[1,2-a]pyridine moiety, which is linked to a methoxyphenyl group and a dihydropyridinedione ring.

Preparation Methods

The synthesis of 3-(4-{[6-CHLORO-2-(4-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE typically involves a multi-step process. One common method is the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperatures . This reaction can also be catalyzed using solid support catalysts such as Al2O3. Industrial production methods may involve solvent- and catalyst-free synthesis under microwave irradiation to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the imidazo[1,2-a]pyridine ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-{[6-CHLORO-2-(4-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[6-CHLORO-2-(4-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate GABA A receptors, leading to antiproliferative or anxiolytic effects .

Comparison with Similar Compounds

Similar compounds to 3-(4-{[6-CHLORO-2-(4-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE include other imidazo[1,2-a]pyridines and benzimidazoles. These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. For instance:

The uniqueness of 3-(4-{[6-CHLORO-2-(4-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINO}PHENYL)-3-ETHYLDIHYDRO-2,6(1H,3H)-PYRIDINEDIONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

3-[4-[[6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]phenyl]-3-ethylpiperidine-2,6-dione

InChI

InChI=1S/C27H25ClN4O3/c1-3-27(15-14-23(33)31-26(27)34)18-6-9-20(10-7-18)29-25-24(17-4-11-21(35-2)12-5-17)30-22-13-8-19(28)16-32(22)25/h4-13,16,29H,3,14-15H2,1-2H3,(H,31,33,34)

InChI Key

VTXJNWAYBYFXHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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